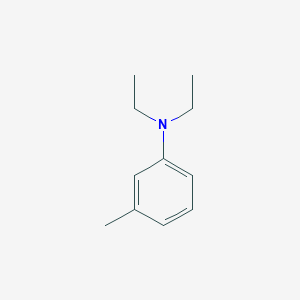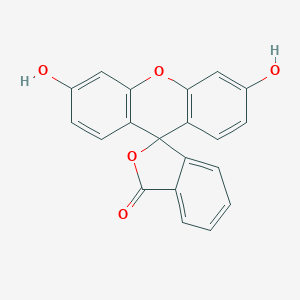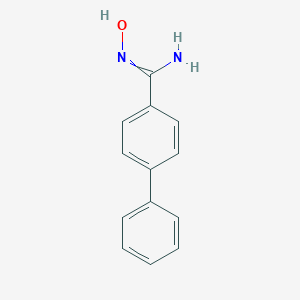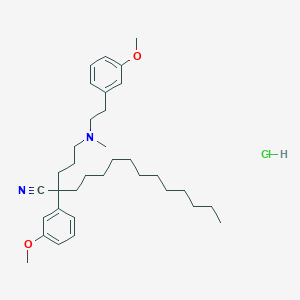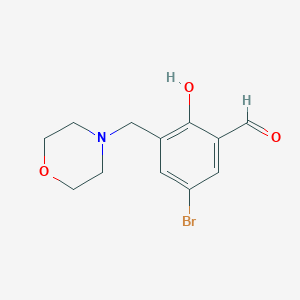
5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in chemical synthesis, medicinal chemistry, and biological research.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde is not yet fully understood. However, it has been reported that this compound can inhibit the activity of certain enzymes and proteins in the body. This inhibition can lead to various effects such as anti-cancer, anti-inflammatory, and anti-viral activities.
Biochemische Und Physiologische Effekte
Studies have shown that 5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde has various biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells, reduce inflammation in the body, and inhibit the replication of certain viruses. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde in lab experiments is its high purity and stability. This compound is easy to handle and can be stored for long periods without degradation. However, one of the limitations is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are numerous future directions for the use of 5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde in scientific research. One potential direction is the development of new anti-cancer drugs based on this compound. Additionally, this compound could be used to develop new anti-inflammatory and anti-viral drugs. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, 5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde is a chemical compound with significant potential in scientific research. This compound has numerous applications in medicinal chemistry, biological research, and chemical synthesis. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important compound for further study.
Synthesemethoden
The synthesis of 5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde involves the reaction of 5-bromo-2-hydroxybenzaldehyde with morpholine and formaldehyde in the presence of a catalyst. This reaction produces a yellow crystalline solid with a melting point of 174-176°C. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde has numerous applications in scientific research. One of the major applications is in medicinal chemistry, where it is used as a starting material for the synthesis of various drugs. This compound has been used to synthesize anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs.
Eigenschaften
CAS-Nummer |
154198-11-5 |
|---|---|
Produktname |
5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde |
Molekularformel |
C12H14BrNO3 |
Molekulargewicht |
300.15 g/mol |
IUPAC-Name |
5-bromo-2-hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C12H14BrNO3/c13-11-5-9(12(16)10(6-11)8-15)7-14-1-3-17-4-2-14/h5-6,8,16H,1-4,7H2 |
InChI-Schlüssel |
RVKOKXYJVFHJBV-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=C(C(=CC(=C2)Br)C=O)O |
Kanonische SMILES |
C1COCCN1CC2=C(C(=CC(=C2)Br)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



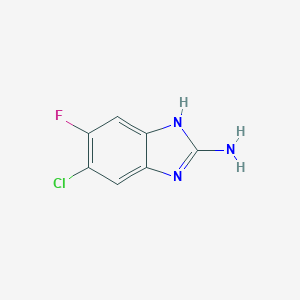
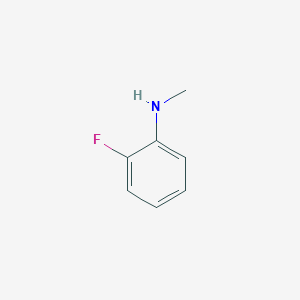
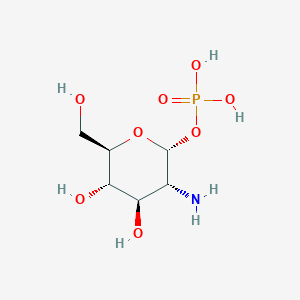
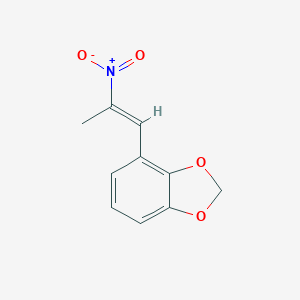
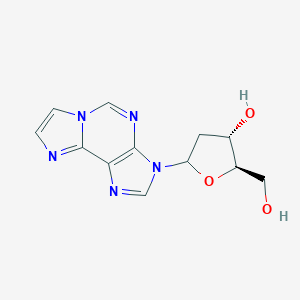
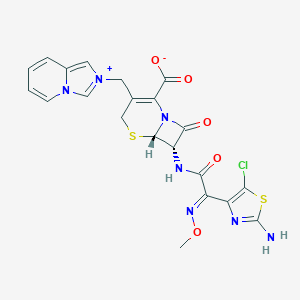
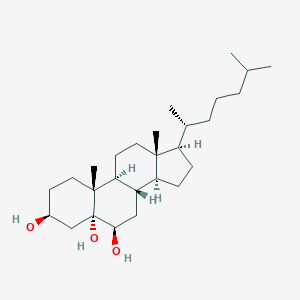
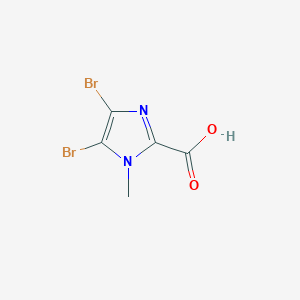
![5-[(Dimethylamino)methyl]-2-furanmethanol](/img/structure/B123954.png)
![ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B123958.png)
